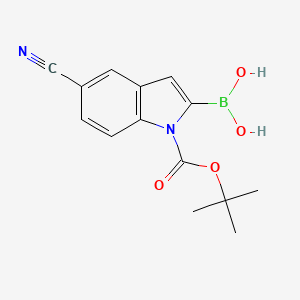

1-Boc-5-cyano-1H-indole-2-boronic acid

Description

Properties

IUPAC Name |

[5-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-5-4-9(8-16)6-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWYBPNMPKTRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401110 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-15-9 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-cyano-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Boc-5-cyano-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-cyano-1H-indole-2-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a protected indole nitrogen, a cyano group at the 5-position, and a boronic acid at the 2-position, makes it a valuable building block for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is typically a brown or tan powder.[1] Key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [1] |

| Molecular Weight | 286.09 g/mol | [1] |

| CAS Number | 475102-15-9 | [1] |

| Appearance | Brown or tan powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane. | [2] |

| Storage Conditions | Store at 0-8°C. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from the corresponding 1-Boc-5-cyanoindole. A general synthetic approach involves the deprotonation of the C2 position of the indole ring followed by quenching with a borate ester.

Synthesis of this compound from 1-Boc-5-cyanoindole

A common method for the synthesis of the title compound involves the lithiation of 1-Boc-5-cyanoindole followed by reaction with a trialkyl borate.

Experimental Protocol:

-

Reaction Setup: A 50 ml round-bottomed flask is charged with the starting indole derivative dissolved in anhydrous tetrahydrofuran (THF).

-

Addition of Reagents: Triisopropyl borate is added to the solution at room temperature under a nitrogen atmosphere.

-

Lithiation: The reaction mixture is cooled to 0°C, and lithium diisopropylamide (LDA) is added dropwise over a period of 20 minutes.

-

Reaction: The mixture is stirred at 0°C for 2 hours to allow for the formation of the boronic acid intermediate.[3]

-

Work-up: The reaction is quenched by the addition of 2N HCl to neutralize the reaction medium. The product is then extracted with ethyl acetate (EtOAc).

-

Purification: The organic layer is dried and the solvent is evaporated. The resulting crude product, a brown foam, can be used in subsequent steps without further purification.[3] It should be noted that this procedure may yield a mixture of the desired N-Boc protected product and its deprotected analog.[3]

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key building block for the synthesis of 2-aryl- and 2-heteroaryl-5-cyanoindoles. These motifs are found in a variety of biologically active molecules, including kinase inhibitors and compounds targeting neurological disorders.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add this compound, the desired aryl or heteroaryl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, which can range from hours to a full day, depending on the reactivity of the coupling partners.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

Role in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyano group at the 5-position and a variable substituent at the 2-position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR). The 5-cyano group can act as a hydrogen bond acceptor and can be a key pharmacophoric element. This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.[4]

While specific FDA-approved drugs directly synthesized from this compound are not readily identifiable in the public domain, its structural motifs are present in numerous kinase inhibitors and other targeted therapies. The general class of 2-substituted-5-cyanoindoles has been investigated for the inhibition of various protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many cancers.

Logical Workflow and Reaction Visualization

The following diagrams illustrate the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic pathway to this compound.

Caption: Suzuki-Miyaura coupling using the title compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-5-cyano-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, purification methods, and analytical characterization of this versatile compound.

Introduction

This compound is a valuable intermediate in the development of pharmaceuticals, particularly for the synthesis of targeted therapies in oncology and neurology.[1] The presence of the cyano group at the 5-position and the boronic acid at the 2-position of the indole scaffold allows for diverse chemical modifications, such as Suzuki-Miyaura cross-coupling reactions.[2] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, facilitating its use in various synthetic transformations.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 5-cyanoindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by a directed ortho-metalation and borylation at the C2 position.

Step 1: Synthesis of 1-Boc-5-cyanoindole

The initial step is the N-protection of commercially available 5-cyanoindole using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

To a solution of 5-cyanoindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added 4-dimethylaminopyridine (DMAP) (0.1 eq). The mixture is stirred at room temperature until all solids dissolve. Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise. The reaction mixture is stirred at room temperature for 12-16 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product. Purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure 1-Boc-5-cyanoindole as a white to off-white solid.[4]

Step 2: Synthesis of this compound

The second step involves a directed lithiation at the C2 position of 1-Boc-5-cyanoindole, followed by quenching with a borate ester to form the boronic acid.

Experimental Protocol:

To a solution of 1-Boc-5-cyanoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen or argon, triisopropyl borate (1.5 eq) is added. The solution is cooled to 0°C in an ice bath. A solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.2 eq) is added dropwise over 20 minutes, maintaining the temperature at 0°C. The reaction mixture is stirred at 0°C for 2 hours. The reaction is then quenched by the slow addition of 2N HCl at 0°C until the pH is neutral. The mixture is extracted with ethyl acetate (3 x volumes). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude product as a brown foam.[5]

Purification

The crude this compound can be purified by acid-base extraction followed by recrystallization.

Purification Protocol:

The crude product is dissolved in diethyl ether. The solution is washed with a 1M NaOH solution. The aqueous layer, containing the sodium salt of the boronic acid, is separated and washed with diethyl ether to remove non-acidic impurities. The aqueous layer is then cooled to 0°C and acidified with 2N HCl until a precipitate forms. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. The product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield this compound as a beige solid.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 475102-15-9 | [7] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [8] |

| Molecular Weight | 286.09 g/mol | [8] |

| Appearance | Beige solid | [7] |

| Melting Point | 260-270 °C | [7] |

| Boiling Point | 509.1±60.0 °C (Predicted) | [7] |

| Density | 1.21±0.1 g/cm³ (Predicted) | [7] |

| pKa | 7.57±0.30 (Predicted) | [7] |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [7] |

Characterization

The structure and purity of this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Analysis:

A sample of the purified compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.60 | s | 9H | C(CH₃)₃ |

| ~7.00 | s | 1H | H-3 |

| ~7.70 | dd, J ≈ 8.8, 1.6 Hz | 1H | H-6 |

| ~8.00 | d, J ≈ 8.8 Hz | 1H | H-7 |

| ~8.30 | d, J ≈ 1.6 Hz | 1H | H-4 |

| ~8.50 | br s | 2H | B(OH)₂ |

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~27.5 | C(C H₃)₃ |

| ~84.0 | C (CH₃)₃ |

| ~104.0 | C-5 (bearing CN) |

| ~110.0 | C-3 |

| ~119.0 | CN |

| ~120.0 | C-7 |

| ~128.0 | C-6 |

| ~130.0 | C-4 |

| ~135.0 | C-3a |

| ~140.0 | C-7a |

| ~150.0 | C=O (Boc) |

| Note: The carbon attached to the boron (C-2) may not be observed or may be very broad. |

Mass Spectrometry (MS)

Experimental Protocol for MS Analysis:

Mass spectral data is obtained using an Electrospray Ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data is typically acquired in both positive and negative ion modes.

Expected Mass Spectrometry Data:

| m/z | Ion |

| 287.11 | [M+H]⁺ |

| 309.09 | [M+Na]⁺ |

| 285.10 | [M-H]⁻ |

| 229.08 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |

| 185.06 | [M-Boc+H]⁺ (Loss of Boc group) |

Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Overall experimental workflow for synthesis and characterization.

References

- 1. N-Boc-indole-2-boronic acid(213318-44-6) 1H NMR spectrum [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scribd.com [scribd.com]

- 4. 1-BOC-5-CYANOINDOLE CAS#: 475102-10-4 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-Boc-5-Cyanoindole-2-boronic acid CAS#: 475102-15-9 [amp.chemicalbook.com]

- 8. dev.usbio.net [dev.usbio.net]

A Comprehensive Technical Guide to 1-Boc-5-cyano-1H-indole-2-boronic acid

CAS Number: 475102-15-9

Abstract

This technical guide provides an in-depth overview of 1-Boc-5-cyano-1H-indole-2-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides a comprehensive synthesis protocol, and explores its applications, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. Furthermore, this guide delves into its relevance in drug discovery, specifically in the development of kinase inhibitors, and illustrates the pertinent VEGFR-2 signaling pathway. This whitepaper is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Physicochemical Properties

This compound is a beige to brown or tan powder.[1] Its key physicochemical properties are summarized in the table below. There are some discrepancies in the reported melting point, which may be due to differences in purity or analytical methods.

| Property | Value | Reference |

| CAS Number | 475102-15-9 | [2] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [1][2] |

| Molecular Weight | 286.09 g/mol | [1][3] |

| Melting Point | 260-270 °C | [cite: ] |

| Boiling Point | 509.1 ± 60.0 °C (Predicted) | [cite: ] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [cite: ] |

| pKa | 7.57 ± 0.30 (Predicted) | [cite: ] |

| Appearance | Beige to Brown or Tan Solid/Powder | [1] |

| Solubility | Soluble in some organic solvents like dimethyl sulfoxide and dichloromethane. | [cite: ] |

| Storage | Keep in a dark place under an inert atmosphere. Store in a freezer under -20°C for long-term storage, or at 0-8°C for short-term storage. | [cite: , 3] |

Synthesis

The synthesis of this compound is typically achieved through the borylation of the corresponding N-Boc protected 5-cyanoindole. The following protocol is based on procedures described in the literature.[4]

Experimental Protocol: Synthesis of this compound[4]

-

Step 1: Preparation of the Reaction Mixture

-

To a 50 mL round-bottomed flask, add the starting material, 1-Boc-5-cyanoindole, dissolved in anhydrous tetrahydrofuran (THF).

-

Under a nitrogen atmosphere, add triisopropyl borate to the solution at room temperature.

-

-

Step 2: Borylation Reaction

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add lithium diisopropylamide (LDA) dropwise over a period of 20 minutes.

-

Stir the reaction mixture at 0°C for 2 hours.

-

-

Step 3: Work-up and Extraction

-

Quench the reaction by neutralizing the mixture with 2N HCl.

-

Extract the aqueous layer with ethyl acetate (EtOAc).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

-

Step 4: Purification

-

The resulting crude product, a brown foam, contains a mixture of the desired N-Boc-5-cyanoindole-2-boronic acid and its deprotected analog.

-

This mixture is often used in subsequent coupling reactions without further purification.[4]

-

References

1-Boc-5-cyano-1H-indole-2-boronic acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in organic synthesis. This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions for the development of complex molecules in pharmaceutical research.[1]

Chemical Properties and Identifiers

The fundamental chemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for material characterization.

| Property | Value |

| Molecular Formula | C₁₄H₁₅BN₂O₄[1][2][3] |

| Molecular Weight | 286.09 g/mol [1][3] |

| CAS Number | 475102-15-9[1][2] |

| Appearance | Brown or tan powder[1] |

Logical Relationship of Chemical Data

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

Caption: Relationship between the compound and its molecular properties.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-5-cyano-1H-indole-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in medicinal chemistry and organic synthesis. Understanding these fundamental physicochemical properties is critical for its effective handling, storage, and application in drug discovery and development. While specific quantitative experimental data for this compound is not extensively available in the public domain, this guide extrapolates its likely characteristics based on the known properties of structurally related N-Boc-indole derivatives and arylboronic acids. Furthermore, it provides detailed experimental protocols for researchers to determine precise solubility and stability data.

Introduction to this compound

This compound is a versatile bifunctional molecule incorporating a protected indole scaffold and a boronic acid moiety. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and modulates its reactivity. The cyano group at the 5-position and the boronic acid at the 2-position offer multiple avenues for synthetic transformations, most notably in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in many pharmaceutical agents.

Solubility Profile

The solubility of this compound is a crucial parameter for its use in solution-phase reactions, purification, and formulation. Based on the general solubility trends of N-Boc-indole derivatives and boronic acids, a qualitative solubility profile can be predicted.

Expected Qualitative Solubility:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar functionalities of the molecule. Commercial suppliers often indicate solubility in DMSO and dichloromethane[1].

-

Moderate Solubility: In polar protic solvents like methanol and ethanol, as well as some chlorinated solvents like dichloromethane (DCM).

-

Low Solubility: In non-polar solvents such as hexanes and toluene. The aromatic nature of toluene might offer some interaction with the indole ring, but the overall polarity difference will likely limit solubility.

-

Aqueous Solubility: Generally, boronic acids have limited aqueous solubility. The presence of the lipophilic Boc group and the indole ring would likely result in low solubility in water. However, the solubility is expected to be pH-dependent due to the acidic nature of the boronic acid group.

Data Presentation: Quantitative Solubility

The following table is a template for researchers to populate with experimentally determined solubility data for this compound in various common laboratory solvents.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UPLC-MS | |||

| N,N-Dimethylformamide (DMF) | 25 | HPLC/UPLC-MS | |||

| Dichloromethane (DCM) | 25 | HPLC/UPLC-MS | |||

| Methanol (MeOH) | 25 | HPLC/UPLC-MS | |||

| Ethanol (EtOH) | 25 | HPLC/UPLC-MS | |||

| Acetonitrile (ACN) | 25 | HPLC/UPLC-MS | |||

| Tetrahydrofuran (THF) | 25 | HPLC/UPLC-MS | |||

| Toluene | 25 | HPLC/UPLC-MS | |||

| Hexanes | 25 | HPLC/UPLC-MS | |||

| Water (pH 7.4 Buffer) | 25 | HPLC/UPLC-MS |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UPLC-MS method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in the desired units (g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in synthetic reactions. The presence of the N-Boc group generally enhances the stability of the indole ring. However, the boronic acid moiety introduces potential degradation pathways.

Chemical Stability

Hydrolytic Stability:

-

N-Boc Group: The Boc protecting group is known to be stable under neutral and basic conditions but is labile to strong acids. Under acidic conditions, it can be cleaved to yield the free amine. For routine purification using reversed-phase HPLC with eluents containing 0.1% trifluoroacetic acid (TFA), the Boc group is generally stable, but prolonged exposure or concentration of the acidic solution can lead to deprotection[2].

-

Boronic Acid Group: Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly at elevated temperatures and in the presence of strong acids or bases.

Oxidative Stability:

Boronic acids can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Thermal Stability

The thermal stability of the compound is important for its storage and for reactions conducted at elevated temperatures.

-

N-Boc Group: The Boc group can be thermally cleaved at high temperatures. Studies on N-Boc protected amines have shown that deprotection can occur at temperatures ranging from 120 °C to 240 °C, depending on the solvent and the nature of the amine[3].

-

Indole Ring: The indole core itself is a relatively stable aromatic system. However, high temperatures can lead to complex decomposition pathways, including ring opening and fragmentation[4].

Photostability

While specific photostability data for this compound is not available, indole derivatives can be sensitive to light. It is recommended to store the compound in a light-protected container to prevent potential photodegradation.

Data Presentation: Stability Studies

The following tables are templates for presenting data from stability studies of this compound in solution and in the solid state.

Table 2: Solution Stability of this compound

| Solvent | pH | Temperature (°C) | Light Exposure | Time (days) | % Purity Remaining | Degradation Products Identified |

| DMSO | Neutral | 25 | Dark | 7 | ||

| DMSO | Neutral | 40 | Dark | 7 | ||

| ACN/Water | 2 (Acidic) | 25 | Dark | 7 | ||

| ACN/Water | 7 (Neutral) | 25 | Dark | 7 | ||

| ACN/Water | 10 (Basic) | 25 | Dark | 7 | ||

| ACN/Water | 7 (Neutral) | 25 | Ambient Light | 7 |

Table 3: Solid-State Stability of this compound

| Condition | Temperature (°C) | Humidity (%RH) | Time (months) | % Purity Remaining | Physical Appearance |

| Long-term | 2-8 | Ambient | 12 | ||

| Accelerated | 25 | 60 | 6 | ||

| Accelerated | 40 | 75 | 6 |

Experimental Protocol: Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Selected solvents and buffers

-

Vials (clear and amber)

-

Temperature- and humidity-controlled chambers

-

Photostability chamber

-

HPLC or UPLC-MS system with a photodiode array (PDA) detector

Procedure:

-

Solution Stability:

-

Prepare solutions of the compound in various solvents and pH buffers at a known concentration.

-

Aliquot the solutions into clear and amber vials.

-

Store the vials under different temperature and light conditions (e.g., 25 °C/dark, 40 °C/dark, 25 °C/ambient light).

-

At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot from each vial.

-

Analyze the samples by a stability-indicating HPLC or UPLC-MS method to determine the purity of the compound and identify any degradation products.

-

-

Solid-State Stability:

-

Place a known amount of the solid compound in open and closed containers.

-

Store the containers in stability chambers under controlled temperature and humidity conditions (as per ICH guidelines, e.g., 25 °C/60% RH, 40 °C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6 months), remove a sample.

-

Observe the physical appearance of the sample.

-

Dissolve the sample in a suitable solvent and analyze by HPLC or UPLC-MS to determine its purity.

-

Signaling Pathways and Logical Relationships

The stability of this compound is influenced by several factors, leading to potential degradation pathways. The following diagram illustrates the logical relationship between these factors and the degradation products.

References

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in the Chemistry of Indole Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of this heterocycle is a cornerstone of drug discovery, with indole boronic acids emerging as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[2][3] However, the inherent reactivity of the indole N-H bond can complicate synthetic transformations, leading to side reactions and catalyst inhibition.[4] This guide provides an in-depth examination of the multifaceted role of the tert-butoxycarbonyl (Boc) protecting group in the synthesis and application of indole boronic acids, offering insights into its impact on stability, reactivity, and regioselectivity.

Core Functions of the Boc Protecting Group in Indole Boronic Acids

The introduction of a Boc group onto the indole nitrogen is a strategic decision that imparts several key advantages, fundamentally altering the chemical behavior of the molecule.

The Boc group, being electron-withdrawing, decreases the electron density of the indole ring. This electronic perturbation influences the stability of the boronic acid moiety. While arylboronic acids are generally stable, N-Boc-indole-2-boronic acid derivatives have been noted to exhibit limited stability, with a tendency to decompose at elevated temperatures, such as during recrystallization.[5] Optimal purification temperatures are therefore crucial to maintain product integrity.[5] Despite this, the Boc group is largely inert under the conditions of many catalytic reactions, including Ir-catalyzed borylation, making it a compatible choice for multi-step syntheses.[6]

One of the most powerful applications of the Boc group is its role as a regiochemical director. The steric bulk of the Boc group can effectively block certain positions, guiding incoming reagents to other sites.

-

Ortho-Metalation: The Boc group can act as a directed metalation group (DMG), although it is considered weaker than others. More commonly, in a two-step process, the C-2 position is first lithiated and quenched with a silyl group, after which the N-amide (related to the Boc group) can direct metalation to the C-7 position.[7]

-

C-H Borylation: In iridium-catalyzed C-H borylation reactions, the Boc group plays a crucial role in determining the site of functionalization. While unprotected indoles typically undergo borylation at the C2 position, the presence of a bulky N-Boc group directs the iridium catalyst to the C3 position, providing a complementary regioselectivity.[2][6] This directing effect is essential for accessing 3-borylated indoles, which are valuable synthetic intermediates.[6]

From a practical standpoint, the Boc group often improves the solubility of indole derivatives in common organic solvents. This can facilitate reaction setup, monitoring, and purification. Furthermore, Boc-protected compounds are often crystalline solids with well-defined melting points, which aids in their handling and characterization.[8]

Synthesis and Deprotection Strategies

The successful application of N-Boc-indole boronic acids hinges on efficient and reliable methods for their synthesis and subsequent deprotection.

A general synthetic route to N-Boc-indole boronic acids involves a multi-step sequence, starting from either a pre-formed indole or building the indole ring itself.

Experimental Protocol: Synthesis of N-Boc-indole-2-boronic acid [5]

Step 1: N-Boc Protection of Indole

-

To a solution of indole (0.224 mol) and 4-dimethylaminopyridine (DMAP) (0.022 mol) in dichloromethane (250 mL) at room temperature, add di-tert-butyl dicarbonate (Boc anhydride) (0.269 mol) dropwise with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH to weakly acidic with dilute HCl.

-

Extract the mixture with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (ethyl acetate/petroleum ether = 1/10) to obtain N-Boc-indole as an oily liquid.

Step 2: Borylation of N-Boc-indole

-

Under a nitrogen atmosphere, dissolve N-Boc-indole (0.201 mol) and triisopropyl borate (0.302 mol) in tetrahydrofuran (500 mL) and cool the mixture to 0°C.

-

Add a 2 mol/L solution of lithium diisopropylamide (LDA) (0.241 mol) dropwise while stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, adjust the pH to 7 with dilute HCl.

-

Perform suction filtration and separate the filtrate. Retain the organic phase.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine all organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from ethyl acetate at a temperature not exceeding 60°C to obtain N-Boc-indole-2-boronic acid as an off-white solid.[5]

The following diagram illustrates the general workflow for the synthesis of N-Boc-indole boronic acids.

Caption: General synthesis workflow.

The removal of the Boc group is typically the final step after the desired modifications to the indole core have been made. This is generally achieved under acidic conditions.

Experimental Protocol: General Boc Deprotection [9][10]

-

Dissolve the N-Boc protected indole derivative (1 mmol) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[11]

-

Stir the reaction at room temperature, monitoring progress by TLC. Reaction times can range from 30 minutes to a few hours.[11]

-

Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated aqueous NaHCO₃ solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected indole.

Note: The t-butyl cation generated during deprotection can cause side reactions by alkylating nucleophilic sites on the substrate.[12] The use of scavengers like anisole or thioanisole can mitigate this issue.[9]

Applications in Suzuki-Miyaura Cross-Coupling

N-Boc-indole boronic acids are highly valuable coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl and heteroaryl structures.[2][13]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-Indole Boronic Acid [1][14]

-

In a reaction vessel, combine the N-Boc-indole boronic acid (1.2 mmol), the aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically Na₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).

-

Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add a degassed solvent system, such as 1,4-dioxane/H₂O (4:1 v/v) or EtOH/H₂O, via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Note: Under certain thermal conditions, the Boc group can be labile and may be cleaved in situ.[14] This can be a strategic advantage if simultaneous diarylation and deprotection are desired.[14]

The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental process in this chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Boc-indole-2-boronic acid = 95 213318-44-6 [sigmaaldrich.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. reddit.com [reddit.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

Reactivity of the Cyano Group in 1-Boc-5-cyano-1H-indole-2-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-cyano-1H-indole-2-boronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex heterocyclic scaffolds.[1] The strategic placement of the cyano, tert-butyloxycarbonyl (Boc), and boronic acid functionalities imparts a unique reactivity profile to the indole core. While the boronic acid moiety is primarily exploited for palladium-catalyzed cross-coupling reactions, the cyano group offers a valuable synthetic handle for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the cyano group in this specific molecular context, offering insights into its synthetic potential and practical considerations for its manipulation.

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, with the C3 position being the most reactive site. However, the presence of the electron-withdrawing cyano group at the C5-position deactivates the indole ring towards electrophilic substitution. This electronic influence modulates the reactivity of the entire molecule and must be considered when planning synthetic routes involving transformations of the cyano group.

Functional Group Transformations of the Cyano Group

The cyano group in this compound can undergo several key transformations, including hydrolysis, reduction, and cycloaddition. A critical consideration for these reactions is the chemoselectivity and the compatibility of the reaction conditions with the acid-labile Boc protecting group and the sensitive boronic acid moiety.

Hydrolysis to Carboxamide and Carboxylic Acid

The hydrolysis of the cyano group provides a direct route to the corresponding carboxamide and carboxylic acid derivatives, which are valuable intermediates for further functionalization, such as in the synthesis of indole-2-carboxamides with potential biological activities.[2]

Reaction Scheme:

Caption: Hydrolysis of the cyano group to carboxamide and carboxylic acid.

Experimental Considerations:

The hydrolysis of nitriles can be achieved under both acidic and basic conditions.[3][4] However, harsh acidic or basic conditions can lead to the cleavage of the Boc protecting group and potentially cause protodeboronation.

-

To Carboxamide: Partial hydrolysis to the carboxamide can often be achieved under milder basic conditions, for instance, using hydrogen peroxide in the presence of a base like potassium carbonate.

-

To Carboxylic Acid: Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as heating with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).[3][4] Careful optimization of reaction conditions is necessary to achieve the desired transformation without affecting the other functional groups. For instance, the use of a co-solvent system may be required to improve the solubility of the starting material.[5]

| Transformation | Reagents and Conditions | Yield (%) | Reference |

| Nitrile to Carboxamide | H₂O₂, K₂CO₃, DMSO/H₂O, rt | Data not available for specific substrate | General Method |

| Nitrile to Carboxylic Acid | 1. NaOH, EtOH/H₂O, reflux; 2. HCl | Data not available for specific substrate | General Method |

Table 1: Representative conditions for nitrile hydrolysis. Yields are highly substrate-dependent and require optimization.

Reduction to Aminomethyl Group

The reduction of the cyano group to a primary amine (aminomethyl group) introduces a basic center into the molecule, which is a common feature in many biologically active compounds.

Reaction Scheme:

Caption: Reduction of the cyano group to an aminomethyl group.

Experimental Considerations:

Several methods are available for the reduction of nitriles to primary amines. The choice of reducing agent is crucial to ensure compatibility with the Boc and boronic acid groups.

-

Catalytic Hydrogenation: Hydrogenation over catalysts like Raney Nickel is a common method. The addition of ammonia can help to suppress the formation of secondary amine byproducts. It has been demonstrated that nitrile reduction in the presence of Boc-protected amino groups can be achieved using palladium-activated Raney-Nickel.[6]

-

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective but may also reduce the boronic acid. A milder alternative is sodium borohydride in the presence of a cobalt(II) salt, which has been shown to selectively reduce nitriles.

| Transformation | Reagents and Conditions | Yield (%) | Reference |

| Nitrile to Primary Amine | H₂, Raney Ni, NH₃, MeOH, pressure | Data not available for specific substrate | General Method |

| Nitrile to Primary Amine | NaBH₄, CoCl₂, MeOH, rt | Data not available for specific substrate | General Method |

Table 2: Representative conditions for nitrile reduction. Yields are highly substrate-dependent and require optimization.

Cycloaddition to Tetrazole

The [3+2] cycloaddition of an azide source to the cyano group provides a direct route to 5-substituted tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[7]

Reaction Scheme:

Caption: [3+2] Cycloaddition of azide to the cyano group to form a tetrazole.

Experimental Considerations:

The synthesis of tetrazoles from nitriles is typically achieved by reacting with an azide salt, often in the presence of a Lewis acid or an ammonium salt.

-

Azide Sources: Sodium azide (NaN₃) is the most common azide source.

-

Catalysts/Additives: Lewis acids such as zinc(II) salts can catalyze the reaction. Ammonium chloride is also frequently used. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF. The synthesis of boron-containing tetrazoles has been reported, suggesting the compatibility of this reaction with the boronic acid moiety.[5]

| Transformation | Reagents and Conditions | Yield (%) | Reference |

| Nitrile to Tetrazole | NaN₃, NH₄Cl, DMF, 120 °C | Data not available for specific substrate | General Method |

| Nitrile to Tetrazole | NaN₃, ZnBr₂, H₂O, 100 °C | Data not available for specific substrate | General Method |

Table 3: Representative conditions for tetrazole synthesis from a nitrile. Yields are highly substrate-dependent and require optimization.

Experimental Protocols

General Procedure for the Synthesis of this compound

The starting material can be synthesized from 1-Boc-5-cyanoindole.

References

- 1. Metal-free C–C bond formation via coupling of nitrile imines and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Boc-5-Cyanoindole-2-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. BJOC - Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction [beilstein-journals.org]

Applications of 1-Boc-5-cyano-1H-indole-2-boronic acid in medicinal chemistry

An In-Depth Technical Guide on the Applications of 1-Boc-5-cyano-1H-indole-2-boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique trifunctional nature—an N-Boc protected indole core, a reactive boronic acid moiety, and a cyano group for further functionalization—positions it as a critical starting material for the synthesis of complex heterocyclic compounds. This technical guide explores the core applications of this reagent, focusing on its utility in constructing novel molecular scaffolds for drug discovery, particularly through its role in palladium-catalyzed cross-coupling reactions. We provide an overview of its synthesis, key reactions, and potential in developing therapeutics for areas such as oncology and neurology.[1]

Introduction: A Strategic Building Block

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals with a wide range of biological activities.[2][3] Concurrently, the incorporation of boronic acids into drug candidates has gained significant traction, largely due to their unique ability to form reversible covalent bonds with biological nucleophiles and their utility in robust carbon-carbon bond-forming reactions.[4][5]

This compound strategically combines these features. The tert-butyloxycarbonyl (Boc) group provides protection for the indole nitrogen, allowing for selective reactions at other positions, while the boronic acid at the 2-position is primed for Suzuki-Miyaura cross-coupling.[1] The cyano group at the 5-position offers a handle for further synthetic transformations. These attributes make it an essential intermediate for generating libraries of diverse indole-based compounds in the pursuit of new therapeutic agents.[1]

Physicochemical Properties and Specifications

A clear understanding of the reagent's properties is crucial for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 475102-15-9 | [6] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [6][7] |

| Molecular Weight | 286.09 g/mol | [7] |

| Appearance | White to yellow solid | [8] |

| Melting Point | ~135-140 °C | [8] |

| Solubility | Soluble in organic solvents like DMSO and dichloromethane | [8] |

| Storage Temperature | 4°C | [6] |

Synthesis and Core Reactivity

The primary value of this compound lies in its role as a reactant. Its synthesis is a foundational step, followed by its application in key bond-forming reactions that are central to modern medicinal chemistry.

General Synthesis Pathway

The compound is typically prepared via a two-step process starting from 5-cyanoindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by borylation at the C2 position.[8]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of this compound.

Step 1: Synthesis of 1-Boc-5-cyanoindole

-

React 5-cyanoindole with di-tert-butyl dicarbonate ((Boc)₂O) in an appropriate solvent (e.g., dichloromethane or THF).

-

A base, such as 4-dimethylaminopyridine (DMAP), is often used as a catalyst.

-

The reaction is typically stirred at room temperature until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is worked up using a standard aqueous extraction, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to yield 1-Boc-5-cyanoindole.[8]

Step 2: Synthesis of N-Boc-5-cyanoindole-2-boronic acid

-

Dissolve the 1-Boc-5-cyanoindole intermediate in anhydrous tetrahydrofuran (THF) in a round-bottomed flask under a nitrogen atmosphere.[9]

-

Add triisopropyl borate to the solution at room temperature.[9]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add lithium diisopropylamide (LDA) dropwise over approximately 20 minutes.[9]

-

Stir the resulting mixture at 0°C for 2 hours.

-

Quench the reaction by neutralizing the medium with 2N HCl.

-

Extract the product into an organic solvent such as ethyl acetate (EtOAc).

-

Dry the organic layer and evaporate the solvent to obtain the crude product, which can be used in subsequent steps, often without further purification.[9]

Core Application: Suzuki-Miyaura Cross-Coupling

The most significant application of this compound in medicinal chemistry is its use in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction allows for the formation of a C-C bond between the indole C2 position and an aryl or heteroaryl halide (or triflate), providing access to a vast array of biaryl structures that are prevalent in kinase inhibitors and other targeted therapies.[2]

Caption: The Suzuki-Miyaura reaction using the title compound.

This reaction is fundamental to drug discovery workflows, enabling the systematic modification of the aryl group (Ar) to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

Applications in Drug Discovery Programs

While specific drugs citing the direct use of this compound are not prevalent in public literature, its utility is inferred from its role as a key intermediate for classes of molecules with known therapeutic importance.[1]

Potential Targets in Oncology

The 2-arylindole scaffold is a cornerstone of many small-molecule kinase inhibitors.[3] By using the title boronic acid, medicinal chemists can rapidly synthesize analogs targeting key cancer-related kinases.

-

Potential Kinase Targets: EGFR, VEGFR, BRAF V600E[3]

-

Therapeutic Goal: Development of antiproliferative agents that inhibit tumor growth and angiogenesis.

The table below provides examples of GI₅₀ values for other indole-based compounds, illustrating the type of quantitative data generated in such a discovery campaign.

| Compound ID | Target Cancer Cell Line | GI₅₀ (nM) | Reference |

| Va | NCI-H460 (Lung) | 26 | [3] |

| Ve | NCI-H460 (Lung) | 31 | [3] |

| Vf | NCI-H460 (Lung) | 29 | [3] |

| Erlotinib (Ref.) | NCI-H460 (Lung) | 33 | [3] |

Potential Targets in Neurology and Other Areas

The indole nucleus is also present in drugs targeting the central nervous system (CNS). The versatility of the title compound allows for the synthesis of novel structures for screening against neurological targets. Additionally, boronic acids are known inhibitors of serine proteases, opening another avenue for exploration.[1][4]

Caption: Drug discovery workflow utilizing the title building block.

Conclusion

This compound is a powerful and enabling tool for medicinal chemists. Its value is not as an end-product but as a sophisticated intermediate that streamlines the synthesis of complex, biologically relevant molecules.[1] Its primary application in Suzuki-Miyaura coupling provides a reliable and modular route to 2-arylindoles and related structures, which are central to the discovery of new kinase inhibitors and other targeted therapies. As drug discovery continues to demand novel chemical matter, the strategic application of such well-designed building blocks will remain indispensable to the development of next-generation pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dev.usbio.net [dev.usbio.net]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. 5-CYANO-1H-INDOLE-2-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]

The Versatile Building Block: A Technical Guide to 1-Boc-5-cyano-1H-indole-2-boronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in modern organic synthesis. We will explore its chemical properties, detailed synthetic protocols, and its significant applications in the construction of complex molecules, particularly in the realm of medicinal chemistry and drug discovery.

Core Properties and Specifications

This compound is a stable, versatile organoboron compound. The presence of the Boc-protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the cyano group at the 5-position and the boronic acid at the 2-position provide reactive handles for diverse chemical transformations. These features make it an invaluable reagent for constructing intricate molecular architectures.[1]

| Property | Value | Reference |

| CAS Number | 475102-15-9 | [2][3] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [2] |

| Molecular Weight | 286.09 g/mol | [3] |

| Appearance | White to yellow solid | [4] |

| Melting Point | ~135-140 °C | [4] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane. | [4] |

| Storage | Store at 4°C. | [2] |

Synthesis of this compound

The synthesis of the title compound is typically achieved from the readily available 1-Boc-5-cyanoindole. The process involves a directed ortho-metalation followed by borylation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 1-Boc-5-cyanoindole

This protocol is based on established methods for the borylation of N-Boc indoles.[5][6]

Materials:

-

1-Boc-5-cyanoindole

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

-

Triisopropyl borate

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-Boc-5-cyanoindole (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Metalation: Cool the solution to 0 °C in an ice bath. Slowly add the LDA solution (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature at 0 °C. Stir the resulting mixture at this temperature for 2 hours.[5]

-

Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of 2N HCl until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, a brown foam, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.[5]

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent in many biologically active compounds.[7][8]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for the use of this compound with a generic aryl bromide.[9][10][11]

Materials:

-

This compound

-

Aryl or heteroaryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

-

Solvent system (e.g., 1,4-dioxane and water)

Procedure:

-

Reaction Setup: To a Schlenk tube, add this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Degassing: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-Boc-5-cyano-1H-indole.

Application in the Synthesis of Bioactive Molecules: Aurora Kinase Inhibitors

The indole and azaindole scaffolds are privileged structures in medicinal chemistry, frequently found in kinase inhibitors.[12] this compound is an excellent starting material for the synthesis of such compounds. For instance, it can be envisioned as a key building block for analogs of potent Aurora kinase inhibitors like GSK1070916, which features a substituted 7-azaindole core.[13][14]

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[12] Inhibitors of these kinases can disrupt cell division and induce apoptosis in cancer cells.[15]

Caption: Simplified Aurora kinase signaling pathway and the effect of inhibitors.

Proposed Synthetic Route to an Aurora Kinase Inhibitor Analog

A plausible synthetic strategy towards a 2,3-diaryl-azaindole, an analog of GSK1070916, could involve a sequential Suzuki-Miyaura coupling. This compound could be coupled with a suitable halogenated pyridine derivative to form a 2-pyridyl indole intermediate. Subsequent functionalization and a second coupling reaction would lead to the final diaryl-azaindole core. The synthesis of related 2,3-diaryl-7-azaindoles has been reported, demonstrating the feasibility of such an approach.[16][17][18][19][20]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, provides a reliable and efficient means to construct complex molecular frameworks. Its utility is especially pronounced in the field of drug discovery, where it serves as a key intermediate for the synthesis of biologically active molecules, including potent kinase inhibitors. The detailed protocols and applications presented in this guide underscore its importance for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. 5-CYANO-1H-INDOLE-2-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Azaindole synthesis [organic-chemistry.org]

- 18. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The Strategic Utility of 1-Boc-5-cyano-1H-indole-2-boronic Acid in the Development of Novel Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern oncology drug discovery, the demand for versatile chemical scaffolds that enable the rapid synthesis of targeted and potent therapeutic agents is paramount. 1-Boc-5-cyano-1H-indole-2-boronic acid has emerged as a pivotal building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex indole derivatives with significant anticancer properties. This technical guide delineates the role of this compound in cancer research, focusing on its application in the synthesis of potent enzyme inhibitors, with a particular emphasis on Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This document provides a comprehensive overview of its synthetic utility, quantitative data on the anticancer activity of its derivatives, detailed experimental protocols, and a visual representation of the targeted signaling pathway.

Introduction: The Versatility of the Indole Scaffold in Oncology

The indole nucleus is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds, including many approved anticancer drugs. Its unique electronic properties and the ability to form crucial hydrogen bonds and hydrophobic interactions with biological targets make it an ideal scaffold for the design of enzyme inhibitors and receptor modulators. This compound is a highly functionalized indole derivative, featuring a Boc-protected nitrogen for stability and controlled reactivity, a cyano group that can be further manipulated or act as a pharmacophore, and a boronic acid moiety that is instrumental for carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling.[1] These features make it an invaluable starting material for the synthesis of libraries of potential anticancer agents.[2]

Synthetic Applications in Cancer Drug Discovery

The primary application of this compound in cancer research is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the efficient formation of a C-C bond between the indole core and various aryl or heteroaryl halides, enabling the construction of complex molecular architectures with diverse biological activities.

A prominent class of anticancer agents synthesized from indole-2-carboxamide scaffolds, which can be derived from this compound, are PARP1 inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to synthetic lethality, making it a highly attractive target for cancer therapy.[3]

The following workflow illustrates the general strategy for utilizing this compound in the synthesis of indole-2-carboxamide-based PARP1 inhibitors.

Quantitative Data: Anticancer Activity of Indole-2-Carboxamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) |

| Indole-2-carboxamide | NSCLC-N16-L16 (Non-Small Cell Lung Cancer) | 13.9 | - |

| Indole-2-carboxamide | MCF-7 (Breast Cancer) | 0.80 | EGFR, CDK2 |

| Indole-2-carboxamide | A-549 (Lung Cancer) | 0.95 | EGFR, CDK2 |

| Indole-2-carboxamide | Panc-1 (Pancreatic Cancer) | 1.00 | EGFR, CDK2 |

| Indole-2-carboxamide | KNS42 (Pediatric Glioblastoma) | 0.84 | - |

| Indole-2-carboxamide | BT12 (Atypical Teratoid/Rhabdoid Tumor) | 0.89 | - |

| Indole-2-carboxamide | BT16 (Atypical Teratoid/Rhabdoid Tumor) | 1.81 | - |

Note: The data presented are for representative indole-2-carboxamide derivatives and are intended to illustrate the potential of this compound class.[4][5]

Experimental Protocols

Representative Synthesis of an Indole-2-Carboxamide Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide, followed by deprotection and amide coupling to yield a final indole-2-carboxamide product.

Step 1: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the coupled intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected indole intermediate in a suitable solvent such as dichloromethane (DCM).

-

Add an acid, such as trifluoroacetic acid (TFA) (5-10 eq.), and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

Step 3: Amide Coupling

-

Dissolve the deprotected indole-2-carboxylic acid (if the coupled partner was a carboxylic acid ester that was subsequently hydrolyzed) or the corresponding amine (if the coupled partner contained an amine) in an appropriate solvent (e.g., DMF or DCM).

-

For a carboxylic acid, add a coupling agent such as HATU (1.2 eq.) and a base such as DIPEA (2.0 eq.), followed by the desired amine (1.1 eq.). For an amine, add the desired carboxylic acid, a coupling agent, and a base.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove byproducts.

-

Dry the organic layer, concentrate, and purify the final indole-2-carboxamide product by chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Targeting the PARP1 Signaling Pathway

As previously mentioned, a significant number of indole-2-carboxamide derivatives exhibit their anticancer effects through the inhibition of PARP1.[6] PARP1 plays a critical role in DNA repair, particularly in the BER pathway. When DNA single-strand breaks occur, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[7]

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP1 prevents the repair of single-strand breaks. During DNA replication, these unrepaired single-strand breaks are converted into double-strand breaks, which cannot be efficiently repaired in HR-deficient cells, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

The following diagram illustrates the PARP1 signaling pathway and the mechanism of action of PARP inhibitors.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel anticancer agents. Its utility in Suzuki-Miyaura coupling reactions facilitates the construction of diverse libraries of indole-based compounds, including potent inhibitors of clinically relevant targets such as PARP1. The representative data and protocols provided in this guide underscore the potential of this chemical entity in modern drug discovery. Future research efforts should focus on the synthesis and evaluation of novel derivatives, with the aim of identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for clinical development. The continued exploration of the chemical space accessible from this versatile building block holds significant promise for the future of targeted cancer therapy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-CYANO-1H-INDOLE-2-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | molsyns.com [molsyns.com]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

The Pivotal Role of 1-Boc-5-cyano-1H-indole-2-boronic Acid in Advanced Fluorescent Probe Development

For Immediate Release

In the landscape of modern chemical biology and drug discovery, the demand for sophisticated molecular tools to elucidate complex biological processes is ever-present. Among these tools, fluorescent probes stand out for their sensitivity and spatiotemporal resolution in cellular imaging. A key building block that has garnered attention in the synthesis of novel probes is 1-Boc-5-cyano-1H-indole-2-boronic acid . This technical guide explores the core utility of this versatile compound in the development of advanced fluorescent probes, offering insights for researchers, scientists, and drug development professionals.

Core Compound Properties

This compound is a trifunctional molecule featuring a Boc-protected indole core, a cyano group, and a boronic acid moiety. This unique combination of functional groups makes it an ideal scaffold for the construction of complex fluorescent sensors. The indole structure provides a foundation that can be readily modified to tune the photophysical properties of the final probe. The boronic acid group is the key to its utility in sensor design, enabling the detection of specific analytes through covalent interactions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [1](--INVALID-LINK--) |

| Molecular Weight | 286.09 g/mol | [1](--INVALID-LINK--) |

| Appearance | Off-white to light yellow solid | [1](--INVALID-LINK--) |

| Solubility | Soluble in organic solvents such as DMSO and methanol | [1](--INVALID-LINK--) |

Principle of Fluorescent Probe Design and Function

The primary application of this compound in fluorescent probe development lies in its boronic acid functionality. Boronic acids are known to reversibly bind with molecules containing cis-1,2- or cis-1,3-diols, such as saccharides and glycoproteins. This interaction forms a cyclic boronate ester, which can modulate the electronic properties of the indole fluorophore. This modulation, in turn, alters the fluorescence output of the probe, allowing for the detection and quantification of the target analyte.